molecular formula C9H13N3O5S B7450009 3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid

3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid

Cat. No.: B7450009
M. Wt: 275.28 g/mol
InChI Key: KHCDSXILBHZPRU-UHFFFAOYSA-N
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Description

3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For example, it has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in DNA synthesis and cell division. This inhibition can lead to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid in lab experiments is its potential as a therapeutic agent. Its ability to inhibit cancer cell growth and treat neurological disorders makes it a promising compound for further research. However, one limitation is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for research on 3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to explore its antimicrobial properties and potential use as an antibiotic. Additionally, research could focus on optimizing the synthesis method for this compound and developing more efficient methods for its production.
In conclusion, this compound is a compound with promising potential for therapeutic applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an important area of research for scientists in various fields. Further research is needed to fully understand its potential and optimize its use in therapeutic applications.

Synthesis Methods

The synthesis of 3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid can be achieved through various methods, including the use of cyclization reactions and the introduction of sulfonamide groups. One such method involves the reaction of 3-amino-5-methyl-1,2-oxazole-4-carboxylic acid with sulfonyl chloride, followed by cyclization with diethyl oxalate.

Scientific Research Applications

3-[(3-Amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and infectious diseases. Research has shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. It has also been studied for its potential to treat Alzheimer's disease and other neurological disorders. Additionally, it has been shown to have antimicrobial activity against certain bacteria and fungi.

Properties

IUPAC Name

3-[(3-amino-5-methyl-1,2-oxazol-4-yl)sulfonylamino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5S/c1-4-7(8(10)11-17-4)18(15,16)12-6-2-5(3-6)9(13)14/h5-6,12H,2-3H2,1H3,(H2,10,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCDSXILBHZPRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)S(=O)(=O)NC2CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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